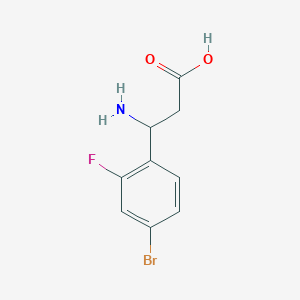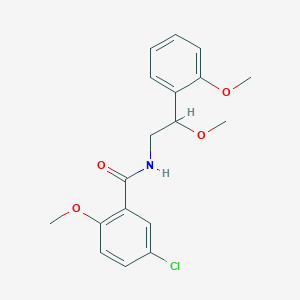
1-Bromo-3-methoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-methoxynaphthalene is a chemical compound with the molecular formula C11H9BrO . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1,3-dibromonaphthalene with the corresponding nucleophile . This process has been described in various scientific papers and is a key step in the production of this compound .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H9BrO . This indicates that the compound consists of 11 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 1 oxygen atom .Chemical Reactions Analysis
This compound is involved in various chemical reactions. It is used as a reactant in the synthesis of other compounds and its reaction mechanisms have been studied in detail .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 237.1 . More detailed physical and chemical properties may be available in specialized chemical databases .Scientific Research Applications
Synthesis and Intermediate Uses
1-Bromo-3-methoxynaphthalene serves as a key intermediate in various synthetic processes. Its derivatives are instrumental in the preparation of biologically active compounds. For instance, Xu and He (2010) outlined the synthesis of 2-Bromo-6-methoxynaphthalene, a close relative, highlighting its role as an intermediate in producing non-steroidal anti-inflammatory agents (Wei-Ming Xu & Hong-Qiang He, 2010). Similarly, Limaye et al. (2012) demonstrated the synthesis of 2-Allyl-3-bromo-1,4-dimethoxynaphthalene, used in constructing various bioactive pyranonaphthoquinones (Rohan A. Limaye et al., 2012).
Analytical Applications
The compound also finds applications in analytical chemistry. Cavrini et al. (1993) used 2-Bromoacetyl-6-methoxynaphthalene as a pre-chromatographic fluorescent labelling reagent for high-performance liquid chromatography (HPLC) analysis of bile acids (V. Cavrini et al., 1993). Another study by Gatti et al. (1992) involved the use of 2-bromoacetyl-6-methoxynaphthalene as a fluorogenic labelling reagent in HPLC separation of biologically active carboxylic acids (R. Gatti et al., 1992).
Spectroscopic Analysis
In the field of spectroscopy, Govindarajan et al. (2010) conducted a scaled quantum FT-IR and FT-Raman spectral analysis of 1-methoxynaphthalene, a structurally similar compound, to understand its vibrational properties (M. Govindarajan et al., 2010). This kind of analysis is crucial for understanding the structural and functional aspects of such compounds.
Potential Pharmaceutical Applications
An interesting application in the pharmaceutical domain is presented by Saji et al. (2021), who conducted experimental and theoretical spectroscopic analysis on 2-bromo-6-methoxynaphthalene. This study indicated potential anti-cancer activities, suggesting its use as a pharmaceutical product (Rinnu Sara Saji et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
1-Bromo-3-methoxynaphthalene is a chemical compound used in organic synthesis. The primary targets of this compound are often other organic molecules in a reaction mixture. It’s used as a reagent to introduce the 3-methoxynaphthalene moiety into a larger molecule .
Mode of Action
The compound can participate in various types of reactions. For instance, it can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . In this process, the bromine atom in this compound is replaced by an organoboron reagent, forming a new carbon-carbon bond .
Result of Action
The result of this compound’s action is the formation of a new organic compound. The exact nature of this compound depends on the other reactants present in the reaction and the conditions under which the reaction is carried out .
Disclaimer: This article is intended for informational purposes only The use of this compound should be performed by trained professionals in a controlled environment following all safety protocolsAlways consult with a trained professional or refer to the material safety data sheet (MSDS) for handling instructions .
properties
IUPAC Name |
1-bromo-3-methoxynaphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO/c1-13-9-6-8-4-2-3-5-10(8)11(12)7-9/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVSVDNPAVXAQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5111-34-2 |
Source


|
| Record name | 1-bromo-3-methoxynaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Fluorophenyl)amino]oxolan-3-ol](/img/structure/B2403548.png)



![phenyl 4-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)methyl)piperidine-1-carboxylate](/img/structure/B2403555.png)
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B2403557.png)
![2-(2-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2403560.png)
![ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2403561.png)



![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-nitrobenzenesulfonamide](/img/structure/B2403569.png)
